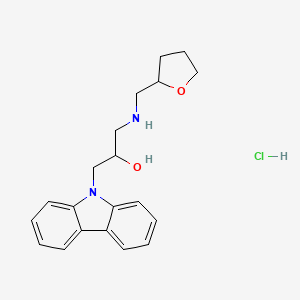

1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride

Beschreibung

1-(9H-Carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride is a synthetic carbazole derivative characterized by a propan-2-ol backbone substituted with a carbazol-9-yl group and a tetrahydrofuran-2-ylmethylamino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Carbazole derivatives are widely explored for their biological activities, including dynamin inhibition, β-adrenergic antagonism, and enzyme modulation .

Eigenschaften

IUPAC Name |

1-carbazol-9-yl-3-(oxolan-2-ylmethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c23-15(12-21-13-16-6-5-11-24-16)14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22;/h1-4,7-10,15-16,21,23H,5-6,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZVCBXJCCHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

The compound’s mechanism of action in biological systems often involves interaction with DNA or proteins, leading to inhibition of cellular processes. The carbazole moiety can intercalate into DNA, disrupting replication and transcription. The tetrahydrofuran ring may enhance solubility and cellular uptake, improving the compound’s efficacy.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Aromatic substituents (e.g., benzyl, chlorobenzyl) enhance dynamin inhibition, while cyclic ethers (tetrahydrofuran) may improve solubility or metabolic stability .

- Core Modifications : Halogenation (e.g., 3,6-dichloro) alters electronic properties and binding affinity, as seen in analogs with improved endocytosis inhibition .

- Positional Isomerism : 9H-carbazol-9-yl derivatives (target compound) vs. 4-yloxy analogs (e.g., carazolol derivatives) exhibit divergent biological targets (dynamin vs. β-adrenergic receptors) .

Pharmacological and Physicochemical Properties

Activity Profiles

- Dynamin Inhibition : Benzyl-substituted analogs (35, 43) show potent dynamin I inhibition (IC₅₀ ~1 μM), suggesting the target compound may share this activity due to structural similarity .

- β-Adrenergic Antagonism : 4-yloxy-substituted carbazoles (e.g., carazolol derivatives) demonstrate β-blocker activity, highlighting the role of substitution position in target specificity .

Physicochemical Comparison

Key Observations :

- The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs.

Toxicity and Regulatory Considerations

- Aquatic Toxicity: Some carbazole derivatives (e.g., 1-(benzyl[2-(2-methoxyphenoxy)ethyl]amino)-3-(9H-carbazol-4-yloxy)propan-2-ol) are classified as Aquatic Chronic 4 (H413) .

- Safety Profile : The hydrochloride salt form may reduce volatility and improve handling compared to free bases .

Biologische Aktivität

1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride, with the CAS number 1216579-96-2, is a compound of interest due to its potential biological activities. This compound is a derivative of carbazole, a well-known structure in medicinal chemistry associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure and properties of 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride are as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 360.9 g/mol |

| CAS Number | 1216579-96-2 |

Anticancer Properties

Research indicates that carbazole derivatives exhibit significant anticancer activity. In a study evaluating various N-substituted carbazoles, compounds similar to 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures showed IC values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, suggesting a strong potential for this compound in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been extensively studied. A series of N-substituted carbazoles were evaluated for their ability to protect neuronal cells from oxidative stress. One notable compound exhibited neuroprotective effects at concentrations as low as 3 µM, attributed to its antioxidative capabilities . The presence of bulky substituents at the N-position was crucial for enhancing neuroprotective activity.

Antimicrobial Activity

Carbazole derivatives have also shown promising antimicrobial activities. A study reported that related compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL . This suggests that the biological activity of 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride may extend to antimicrobial effects as well.

The mechanisms by which carbazole derivatives exert their biological effects are varied and complex:

- Cytotoxicity : The cytotoxic effects are often mediated through the induction of apoptosis in cancer cells, facilitated by the interaction with specific cellular pathways.

- Neuroprotection : The antioxidative properties help in scavenging free radicals, thereby protecting neuronal cells from damage induced by oxidative stress.

- Antimicrobial Action : The antimicrobial activity may result from the disruption of bacterial cell membranes or interference with bacterial metabolic processes.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride:

- Study on Anticancer Activity : A recent study demonstrated that analogs of this compound significantly inhibited cell proliferation in human cancer cell lines, suggesting potential therapeutic applications in oncology .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of carbazole derivatives on HT22 cells subjected to glutamate-induced toxicity, revealing substantial protective effects at micromolar concentrations .

- Antimicrobial Evaluation : A comprehensive evaluation showed that certain carbazole derivatives had potent antimicrobial activity against various pathogens, indicating their potential use in treating infections .

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical reaction parameters must be controlled?

Methodological Answer: The synthesis of carbazole derivatives typically involves multi-step protocols, including:

- Carbazole functionalization : Nucleophilic substitution or coupling reactions to introduce the carbazole moiety (e.g., using 9H-carbazole as a precursor under anhydrous conditions) .

- Amino-propanol linkage : Condensation reactions with tetrahydrofuran-derived amines, requiring precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

- Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) to stabilize the amine group.

Key parameters include solvent purity (e.g., anhydrous DMF or THF), reaction time (12–24 hours for complete conversion), and purification via column chromatography (silica gel, methanol/dichloromethane gradients) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Verify the carbazole aromatic protons (δ 7.2–8.5 ppm) and the tetrahydrofuran-methylamino side chain (δ 3.4–4.2 ppm for oxolane protons; δ 2.6–3.1 ppm for CH₂-NH) .

- FT-IR : Confirm secondary amine N-H stretches (~3300 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous carbazole derivatives .

Q. What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Carbazole derivatives often exhibit poor aqueous solubility but are DMSO-soluble (>10 mM) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally enhance stability, but hydrolysis of the tetrahydrofuran ring may occur at extreme pH (<3 or >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Analog synthesis : Modify the tetrahydrofuran-methylamino group (e.g., replace with morpholine or piperazine rings) and assess changes in receptor binding using SPR or radioligand assays .

- Biological screening : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituent effects with IC₅₀ values. Data from dichloro-carbazole analogs suggest halogenation enhances potency .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites, focusing on hydrogen bonding with the propan-2-ol group .

Q. How can contradictory data in solubility vs. bioactivity be resolved?

Methodological Answer:

- Prodrug strategies : Introduce phosphate esters or PEGylated side chains to improve aqueous solubility without altering the core pharmacophore .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles and compare bioavailability (e.g., AUC in rodent PK studies) against free drug .

- Meta-analysis : Reconcile discrepancies by standardizing assay conditions (e.g., serum-free vs. serum-containing media in cytotoxicity assays) .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical evaluation?

Methodological Answer:

- Oral bioavailability : Conduct crossover studies in rodents with IV and oral dosing, using LC-MS/MS for quantification .

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target organs (e.g., brain for neuroactive carbazoles) .

- Metabolite identification : Use high-resolution MS/MS to detect oxidative metabolites (e.g., hydroxylation of the tetrahydrofuran ring) .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does chirality have?

Methodological Answer:

- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using Evans auxiliaries .

- Biological impact : Compare (R)- and (S)-enantiomers in receptor-binding assays. For example, carbazole derivatives with (R)-configuration often show higher affinity for serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.